3'-脱氧胞嘧啶

描述

3’-脱氧胞嘧啶是一种核苷类似物,其结构与胞嘧啶相似,但在核糖的3’位缺少一个羟基。这种修饰使其成为各种生化和医学应用中的一种有价值的化合物,尤其是在 DNA 合成研究中以及作为一种潜在的治疗剂。

科学研究应用

作用机制

3’-脱氧胞嘧啶主要通过其掺入 DNA 中发挥作用。一旦磷酸化为其活性三磷酸酯形式,它就可以被 DNA 聚合酶掺入到正在生长的 DNA 链中。 这种掺入会导致由于缺少 3’ 羟基而终止链,从而抑制 DNA 合成和复制 。这种机制在抗病毒和抗癌治疗中特别有用,因为抑制 DNA 合成可以阻止恶性或感染细胞的增殖。

生化分析

Biochemical Properties

3’-Deoxycytidine can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This interaction with deoxycytidine kinase is crucial for its role in biochemical reactions. It also interacts with other enzymes and proteins, such as cytidine deaminase (CDD), which can inactivate it .

Cellular Effects

3’-Deoxycytidine has significant effects on various types of cells and cellular processes. It can slow the cell cycle by interfering with the methylation of the P15/INK4B gene, increasing the expression of P15/INK4B protein, which subdues the transformation of myelodysplastic syndromes (MDS) to leukemia . This indicates that 3’-Deoxycytidine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 3’-Deoxycytidine involves its conversion to dCMP by deoxycytidine kinase, which is then further converted to dUMP and dTMP . This process involves binding interactions with the enzyme deoxycytidine kinase, leading to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of 3’-Deoxycytidine can change over time in laboratory settings. For instance, when 3’-Deoxycytidine was used in an engineered Escherichia coli strain, it showed high yield but also co-produced byproducts . This suggests that the stability, degradation, and long-term effects of 3’-Deoxycytidine on cellular function can vary in in vitro or in vivo studies.

Metabolic Pathways

3’-Deoxycytidine is involved in several metabolic pathways. It can be inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its (in)activation .

Transport and Distribution

The transport and distribution of 3’-Deoxycytidine within cells and tissues involve several factors. For instance, the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase can influence 3’-Deoxycytidine metabolism .

Subcellular Localization

The subcellular localization of 3’-Deoxycytidine is primarily in the cytoplasm in several cell types, and the enzyme is more concentrated in the perinuclear and cellular membrane area . When 3’-Deoxycytidine is overexpressed in cells, it is mainly located in the nucleus . This suggests that 3’-Deoxycytidine may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.

准备方法

合成路线和反应条件: 3’-脱氧胞嘧啶的合成通常涉及选择性去除胞嘧啶的3’位羟基。 一种常见的方法包括在多酶级联系统中使用胞嘧啶脱氨酶和核苷磷酸化酶 。 另一种方法涉及使用 2-N-棕榈酰鸟嘌呤和 3’,5’-二-O-乙酰基-4-N-苯甲酰-2’-脱氧胞嘧啶作为起始原料,在路易斯酸和硅烷化剂存在下进行转糖基化反应 .

工业生产方法: 通过微生物菌株的代谢工程可以实现 3’-脱氧胞嘧啶的工业化生产。 例如,可以通过删除特定的降解酶和优化生物合成途径来对大肠杆菌进行基因改造,以提高脱氧胞嘧啶的产量 .

化学反应分析

反应类型: 3’-脱氧胞嘧啶会发生各种化学反应,包括磷酸化、脱氨和糖基化。 它可以在 5’ 位被脱氧胞嘧啶激酶磷酸化,形成脱氧胞嘧啶单磷酸酯 (dCMP),它是 DNA 合成的前体 .

常见试剂和条件:

磷酸化: 脱氧胞嘧啶激酶和 ATP。

脱氨: 胞嘧啶脱氨酶。

糖基化: 路易斯酸和硅烷化剂。

主要产品:

磷酸化: 脱氧胞嘧啶单磷酸酯 (dCMP)。

脱氨: 脱氧尿苷。

糖基化: 各种核苷类似物。

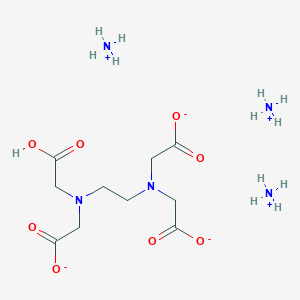

相似化合物的比较

3’-脱氧胞嘧啶与其他核苷类似物相似,例如:

2’-脱氧胞嘧啶: 在 2’ 位缺少羟基。

扎西他滨 (2’,3’-二脱氧胞嘧啶): 在 2’ 和 3’ 位都缺少羟基,用作抗逆转录病毒药物.

地西他滨 (5-氮杂-2’-脱氧胞嘧啶): 在嘧啶环中包含一个额外的氮原子,用作抗癌剂.

独特性: 3’-脱氧胞嘧啶的独特之处在于其选择性去除 3’ 羟基,这使其能够在 DNA 合成中充当链终止剂,而无需其他核苷类似物中发现的额外修饰。这使其成为研究和治疗应用中的一种宝贵工具。

属性

IUPAC Name |

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990793 | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-33-2 | |

| Record name | 3′-Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3'-Deoxycytidine, after being phosphorylated to its triphosphate form, primarily targets DNA polymerases and DNA primase. [, ] This chain-terminating nucleotide analog acts as a competitive inhibitor, mimicking natural substrates (dCTP for DNA polymerase and CTP/UTP for RNA polymerase). [, ] Incorporation of 3'-deoxycytidine triphosphate into DNA halts further DNA synthesis due to the absence of a 3'-hydroxyl group required for chain elongation. [, , ] This inhibition of DNA replication leads to cytotoxicity, particularly in rapidly dividing cells like cancer cells. [, ]

A:

- Spectroscopic Data:

ANone: While specific details about material compatibility aren't provided in the given papers, 3'-Deoxycytidine is typically handled in laboratory settings using standard techniques for nucleoside analogs. Stability can vary depending on conditions:

- Transcription Start Site Mapping: The chain-terminating property of 3'-deoxycytidine triphosphate is exploited to specifically terminate RNA transcripts at cytosine residues, enabling the identification of transcription start sites. [, , ]

A: Yes, density functional theory (DFT) calculations have been used to study the conformational properties of 3'-Deoxycytidine and its analogs. [] These calculations provided insights into the impact of structural modifications on the sugar puckering and intramolecular hydrogen bond network. [] Further research may involve QSAR modeling to predict the activity of novel analogs.

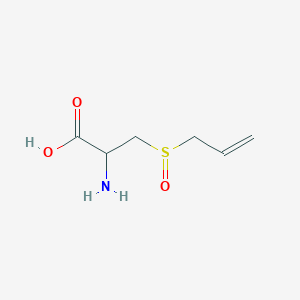

ANone: Several studies explore modifications of 3'-Deoxycytidine and their impact:

- 3'-Hydroxyl Group: Essential for its activity. Replacing it with hydrogen (as in 3'-deoxycytidine) leads to loss of substrate activity for DNA polymerases. []

- Base Modifications:

- 5-Halogenation: 5-Bromo and 5-iodo derivatives of 3'-deoxycytidine demonstrated antiviral activity against Herpes Simplex Virus (HSV). []

- N4-Hydroxy: N4-Hydroxy-3'-deoxycytidine and its analogs were synthesized and tested against BVDV and HCV, but none showed superior activity to the parent compound. []

- Sugar Modifications:

- 2'-Modifications: 2'-O-acetyl, 2'-O-acetyl-5'-O-acetyl, and 2',5'-di-O-acetyl derivatives of 3'-deoxy-ara-C showed similar or slightly better anticancer activity compared to the parent compound. []

- Carbocyclic Analogs: Carbocyclic analogs of 3'-deoxycytidine exhibited varying degrees of antiviral activity against HSV and influenza virus, with carbodine showing promising activity against influenza. [, ]

ANone: While detailed formulation strategies for 3'-Deoxycytidine are not discussed in the provided papers, information on its stability and potential approaches can be inferred:

A: The studies don't extensively cover 3'-Deoxycytidine resistance, but one paper suggests that impaired cellular accumulation of the related compound 2',3'-dideoxy-3'-thiacytidine (3TC) may play a role in acquired resistance. [] This resistance was independent of multidrug resistant protein 4 (MRP4) but potentially linked to the upregulation of ATP-binding cassette C11 (ABCC11). [] Resistance mechanisms to nucleoside analogs often involve alterations in drug uptake, phosphorylation, or target enzyme activity.

ANone: The papers provided do not delve into detailed toxicology or long-term safety profiles.

ANone: Several papers mention in vitro studies:

- Cancer Cell Lines: 3'-Deoxy-ara-C, a close analog, displayed significant anticancer activity against various cancer cell lines (CCRF-CEM, L1210, P388, S-180) with varying ED50 values. []

- Viral Inhibition: 3'-Deoxycytidine inhibited HCV-like RNA template replication in a cell-based assay. []

- Toad Bladder Model: While not a direct measure of 3'-Deoxycytidine's efficacy, studies on toad bladder revealed that its action on sodium transport, influenced by aldosterone, was not sensitive to rRNA synthesis inhibition by 3'-Deoxycytidine within the first 3 hours. []

ANone: Common analytical techniques mentioned include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。